molecular formula C17H19N3O5 B2728347 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 2109589-83-3

2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2728347
CAS No.: 2109589-83-3
M. Wt: 345.355
InChI Key: WCHDKPYTCJWEQT-UHFFFAOYSA-N
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Description

"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is a synthetic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique furo[3,4-d]pyrimidinone core, which plays a crucial role in its biological and chemical properties. The presence of the methoxyethyl and acetamide groups in its structure contributes to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" typically involves a multi-step process:

  • Formation of the furo[3,4-d]pyrimidinone core: This step involves the cyclization of a suitable precursor, such as a 2,4-diaminopyrimidine, with an aldehyde or ketone under acidic or basic conditions.

  • Phenyl substitution: Introduction of the phenyl group can be achieved through a Friedel-Crafts acylation reaction.

  • Acetamide group attachment: The acetamide group is often introduced via an amidation reaction, where an amine reacts with an acyl chloride or an ester in the presence of a base.

  • Methoxyethyl group attachment: This step involves the reaction of the furo[3,4-d]pyrimidinone derivative with a methoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. Methods such as flow chemistry and catalytic processes are commonly employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

"2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" undergoes several types of reactions:

  • Oxidation: The compound can be oxidized to form various functional derivatives, using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of the compound is possible using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.

  • Substitution: The acetamide and methoxyethyl groups can be substituted by other functional groups via nucleophilic substitution reactions, using reagents such as sodium azide or ammonia.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.

  • Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

  • Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to hydroxylated derivatives, while reduction typically yields amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for cellular processes, making it a potential candidate for drug development.

Medicine

Medically, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in cells makes it a potential therapeutic agent.

Industry

In industry, this compound is used as a starting material for producing various pharmaceuticals and agrochemicals. Its reactivity and versatility make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The furo[3,4-d]pyrimidinone core is essential for its binding affinity, while the methoxyethyl and acetamide groups enhance its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-ethyl)acetamide

  • 2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-hydroxyethyl)acetamide

Uniqueness

Compared to similar compounds, "2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide" stands out due to its unique combination of functional groups. The presence of the methoxyethyl group enhances its solubility and biological activity, making it more effective in various applications. Additionally, its specific molecular structure allows for higher binding affinity to certain targets, distinguishing it from other similar compounds.

And there you go! This compound is pretty fascinating

Properties

IUPAC Name

2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-8-7-18-13(21)9-20-12-10-25-16(22)14(12)15(19-17(20)23)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDKPYTCJWEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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